2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydropyrido[2,3-d]pyrimidin-2(1h)-one derivatives have been reported to possess inhibitory activities on ectonucleotide pyrophosphatase/phosphodiesterase-1 (enpp1) . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Mode of Action
It’s worth noting that similar compounds have been synthesized through a visible-light-mediated fluoroalkylation/cyclization tandem process . This process involves energy transfer and single electron transfer processes during the photoredox reaction .
Biochemical Pathways
It’s worth noting that similar compounds have been synthesized through a visible-light-mediated fluoroalkylation/cyclization tandem process
Result of Action
Similar compounds have been reported to possess inhibitory activities on enpp1 , which negatively regulates the STING pathway
Action Environment
It’s worth noting that similar compounds have been synthesized in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by dbu under microwave irradiation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides to form the intermediate carboxamides. These intermediates are then reacted with aliphatic amines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrido[3′,2′4,5]thieno[3,2-d]pyrimidin-4-ones: Known for their antibacterial activity.
Dihydropyrido[2,3-d6,5-d′]dipyrimidinetetraone: Studied for their anticancer and tyrosinase inhibitory activities.
Uniqueness
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is unique due to its specific structural features and the range of biological activities it exhibits
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-16(2)27(17(3)4)20(28)15-26-19-11-8-13-24-21(19)22(29)25(23(26)30)14-12-18-9-6-5-7-10-18/h5-11,13,16-17H,12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPIUSNHFGVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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